3-(dimethylamino)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “3-(dimethylamino)pyrazine-2-carbonitrile” is a complex organic compound. It contains a total of 36 bonds, including 17 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), and 1 nitrile (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies . For instance, one study mentioned the synthesis of the starting compound 3-chloropyrazine-2-carboxamide and its amino-dehalogenation reactions with variously substituted benzylamines carried out under different conditions .Molecular Structure Analysis
The molecular structure of “3-(dimethylamino)pyrazine-2-carbonitrile” is quite complex. It includes a six-membered ring, multiple bonds, and various functional groups such as a tertiary amine and a nitrile .Wissenschaftliche Forschungsanwendungen
Use in Cancer Research
“3-(dimethylamino)pyrazine-2-carbonitrile” is a key component in the development of a potent and selective oral checkpoint kinase 1 (CHK1) inhibitor . This inhibitor has shown in vivo efficacy as a potentiator of deoxyribonucleic acid (DNA) damaging chemotherapy and as a single agent . The CHK1 kinase is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Role in Medicinal Chemistry
Heterocyclic compounds like “3-(dimethylamino)pyrazine-2-carbonitrile” play a vital role in medicinal chemistry . They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-HIV, antiviral, anti-convulsant, and others . More than 90% of medicines containing heterocyclic compounds have been developed after obtaining a thorough scientific understanding of the biological system .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “3-(dimethylamino)pyrazine-2-carbonitrile” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. There is a need for more comprehensive studies on the synthetic methodologies and different applications of these compounds .
Wirkmechanismus
Target of Action
The primary target of 3-(dimethylamino)pyrazine-2-carbonitrile is Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
3-(dimethylamino)pyrazine-2-carbonitrile acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1, inhibiting its function and leading to changes in the cell cycle .
Biochemical Pathways
The inhibition of CHK1 affects the cell cycle checkpoints in Synthesis (S) or Gap 2 (G2) phase . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . The cell cycle checkpoints controlled by CHK1 provide an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .
Pharmacokinetics
It is noted that the compound is a potent and selective oral chk1 inhibitor . This suggests that it has favorable absorption and bioavailability characteristics.
Result of Action
The inhibition of CHK1 by 3-(dimethylamino)pyrazine-2-carbonitrile results in the modulation of the DNA damage response pathway . This can lead to antitumor activity in combination with genotoxic chemotherapies and as a single agent .
Eigenschaften
IUPAC Name |
3-(dimethylamino)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11(2)7-6(5-8)9-3-4-10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRUSHWZTHNMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)pyrazine-2-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.